An In-depth Technical Guide to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide, a key building block in medicinal chemistry. The CAS Number for this compound is 569667-89-6 [1]. We will delve into its chemical properties, a detailed, field-proven synthetic protocol, and its significant role as a precursor in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Core Compound Characteristics
2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide is a bifunctional molecule featuring a reactive α-bromoketone and a 2-chloropyridine core. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex heterocyclic compounds.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the parent compound, 2-Bromo-1-(2-chloropyridin-4-yl)ethanone, and its hydrobromide salt.
| Property | Value | Source |
| CAS Number | 569667-89-6 | [1] |
| Molecular Formula | C₇H₆Br₂ClNO | [1] |
| Molecular Weight | 315.39 g/mol | [1] |
| Appearance | Off-white to light yellow solid (Predicted) | N/A |
| Melting Point | 177.5-182.0 °C (for the analogous α-bromo-4-acetylpyridine hydrobromide) | [2] |
| Boiling Point | 321.2±32.0 °C (Predicted for free base) | N/A |
| Density | 1.683±0.06 g/cm³ (Predicted for free base) | N/A |
| Storage Conditions | Sealed in a dry, room temperature environment is recommended. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is advised. | [1][3] |
Structural Representation
Caption: Structure of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide.
Synthesis Protocol: A Self-Validating Approach
The synthesis of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide can be reliably achieved through the α-bromination of the corresponding ketone precursor, 2-chloro-4-acetylpyridine. The following protocol is adapted from a well-established method for the synthesis of analogous α-bromo-acetylpyridines[2].
Rationale Behind Experimental Choices
The use of a pyridinium bromide perbromide/hydrobromic acid system in glacial acetic acid is a robust method for the selective α-bromination of ketones.[2] Glacial acetic acid serves as an excellent solvent that can protonate the carbonyl oxygen, facilitating enolization, which is a key step in the reaction mechanism. The in-situ generation of bromine from the pyridinium bromide perbromide complex, along with the presence of HBr, provides a controlled and efficient brominating environment. The HBr also serves to protonate the pyridine nitrogen, and upon completion of the reaction, forms the hydrobromide salt of the product, which often aids in its precipitation and purification.[4][5]
Detailed Step-by-Step Methodology
Materials:
-
2-chloro-4-acetylpyridine
-
Pyridinium bromide perbromide (90%)
-
Hydrobromic acid (30% in acetic acid)
-
Glacial acetic acid
-
Diethyl ether (or other suitable washing solvent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Internal thermometer
-
Ice bath
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Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid.
-
Addition of Brominating Agents: Add pyridinium bromide perbromide and 30% hydrobromic acid in acetic acid to the flask. Stir the mixture at room temperature for approximately 90 minutes to ensure homogeneity.
-
Addition of Starting Material: Add 2-chloro-4-acetylpyridine dropwise to the reaction mixture over a period of 45-60 minutes, while monitoring the internal temperature.
-
Reaction and Precipitation: Upon completion of the addition, cool the reaction mixture to approximately 15°C using an ice bath. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated product by filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any residual acetic acid and unreacted starting materials.
-
Drying: Air-dry the product. The resulting crude 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide is typically of sufficient purity for subsequent reactions.
Synthetic Workflow Diagram
Caption: Logical relationship of the compound's features to its application.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the safe handling of this compound. The available safety data indicates that 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide is a hazardous substance.
GHS Hazard Statements
The compound is classified with the following hazard statements:
Precautionary Measures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. [1]* Spills: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a suitable, labeled container for disposal.
Conclusion
2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its defined synthesis and dual reactive sites provide a robust platform for the creation of novel heterocyclic compounds, particularly in the pursuit of potent and selective kinase inhibitors. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.
References
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ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Link]
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PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]
- Google Patents. Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine.
-
Chemia. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38. [Link]
-
National Institutes of Health. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]
-
PrepChem.com. Synthesis of α-Bromo-4-acetylpyridine hydrobromide. [Link]
-
RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
-
ResearchGate. What is the purpose of adding HBr in bromination? Hbr/Br2 system. [Link]
-
PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
Sources
- 1. 569667-89-6|2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-bromo-1-(4-chloropyridin-2-yl)ethanone 95% | CAS: 718595-36-9 | AChemBlock [achemblock.com]
- 4. Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38 – Chemia [chemia.manac-inc.co.jp]
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